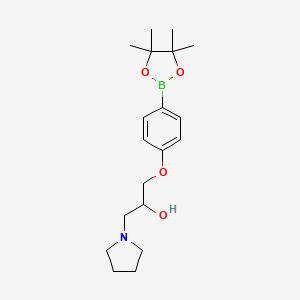

1-(Pyrrolidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyrrolidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Pyrrolidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, molecular docking analyses, and toxicity assessments.

The compound has the following chemical characteristics:

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.16 g/mol

- CAS Number : 1003309-09-8

- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its pyrrolidine moiety may facilitate binding to protein targets involved in cellular signaling pathways. The boron-containing group is known for its ability to form reversible covalent bonds with nucleophilic sites in proteins, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) tests revealed that derivatives of this compound showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The activity was comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results indicated:

- IC50 Values : The compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to specific targets. These studies indicated:

- Strong binding interactions with proteins involved in cancer progression and inflammation pathways. The docking scores suggested that the compound could serve as a lead for further development as a therapeutic agent .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

- Case Study 1 : A study on a related pyrrolidine derivative demonstrated significant inhibition of tumor growth in xenograft models when administered at therapeutic doses.

- Case Study 2 : Research involving a boron-containing compound showed enhanced selectivity for cancer cells over normal cells due to differential expression of target proteins.

Safety and Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. In preclinical studies:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Design

The compound's structure makes it a candidate for drug development. It can be utilized in the design of proteolysis targeting chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. This approach is particularly valuable for addressing "undruggable" targets in cancer therapy .

Anticancer Activity

Recent studies have indicated that derivatives of this compound can exhibit significant anticancer properties. For instance, modifications to the pyrrolidine ring and the incorporation of various substituents on the phenoxy group have been shown to enhance biological activity against specific cancer cell lines .

Antibacterial Research

The compound has also been investigated for its antibacterial properties. Research into structure-activity relationships has demonstrated that certain modifications can improve efficacy against Gram-negative bacteria, which are often resistant to conventional antibiotics .

Material Science Applications

Polymer Chemistry

In materials science, the boron-containing component of this compound allows for its use in synthesizing novel polymers with enhanced thermal and mechanical properties. The integration of such compounds into polymer matrices can lead to materials with improved functionality for applications in electronics and coatings .

Nanotechnology

The unique properties of the dioxaborolane group enable its use in nanotechnology. It can serve as a building block for creating nanoscale materials with specific electronic or optical characteristics. This is particularly relevant in the development of sensors and drug delivery systems where precision at the molecular level is crucial .

Case Studies

- Development of PROTACs : A study focused on designing PROTACs using similar pyrrolidine-based structures demonstrated their ability to selectively degrade cyclin-dependent kinases (CDKs), showcasing the compound's potential in targeted cancer therapies .

- Antimicrobial Efficacy : Research highlighted modifications to the phenoxy group that resulted in compounds exhibiting improved activity against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa, emphasizing its relevance in combating antibiotic resistance .

- Polymer Synthesis : A project explored the incorporation of boron-containing compounds into polymer frameworks, resulting in materials with enhanced stability and performance under various conditions, indicating potential industrial applications .

Análisis De Reacciones Químicas

Functional Groups and Reactivity Profile

The compound contains three primary reactive sites:

-

Dioxaborolane group : A boronic acid pinacol ester (B(O)₂C(CH₃)₂), a common precursor for Suzuki-Miyaura coupling reactions.

-

Phenoxy group : An aromatic ether that may participate in nucleophilic aromatic substitution or act as a directing group.

-

Propan-2-ol group : A secondary alcohol susceptible to oxidation, esterification, or substitution.

Suzuki Coupling

The dioxaborolane moiety enables cross-coupling with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This reaction is critical for forming carbon-carbon bonds.

Example :

Ar-B(OR)₂+Ar’-XPd(0),BaseAr-Ar’+Byproducts

This generates biaryl compounds, which are valuable in drug discovery .

Hydrolysis of the Dioxaborolane Group

Under acidic or basic conditions, the pinacol ester can hydrolyze to form the free boronic acid:

B(OC(CH₃)₂)₂H⁺/H₂OB(OH)₂

This intermediate can then participate in further coupling reactions .

Oxidation of Propan-2-ol

The secondary alcohol (propan-2-ol) can be oxidized to a ketone (propan-2-one) using oxidizing agents like KMnO₄ or PCC:

R₂CHOHOxidizing agentR₂CO

This conversion alters the compound’s polarity and reactivity.

Esterification of the Alcohol Group

The propan-2-ol group can react with carboxylic acids or acid chlorides to form esters, enhancing stability or modifying solubility:

R-OH+RCOCl→RCOOR’+HCl

This reaction is useful for derivatization.

Nucleophilic Aromatic Substitution

The phenoxy group (electron-donating) may facilitate substitution at the para position of the aromatic ring, particularly under strongly activating conditions (e.g., nitration or halogenation).

Stability and Handling

Propiedades

IUPAC Name |

1-pyrrolidin-1-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)15-7-9-17(10-8-15)23-14-16(22)13-21-11-5-6-12-21/h7-10,16,22H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKOHVNXPYGTPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CN3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.